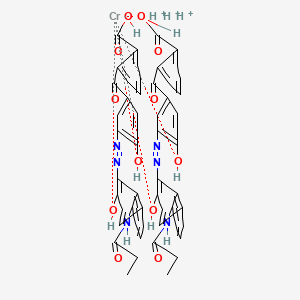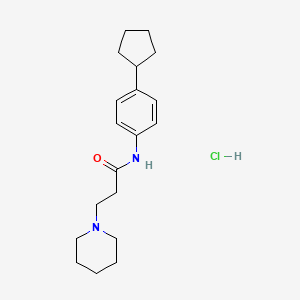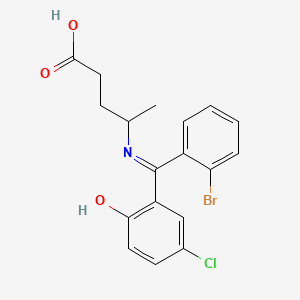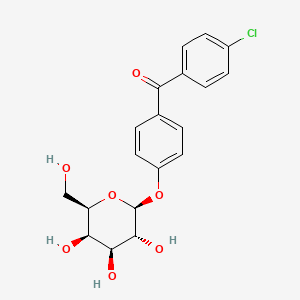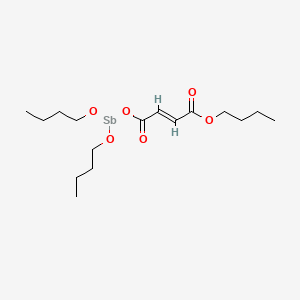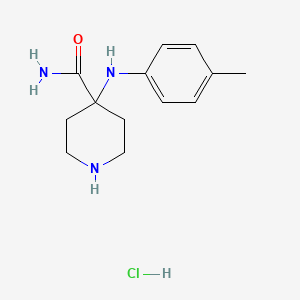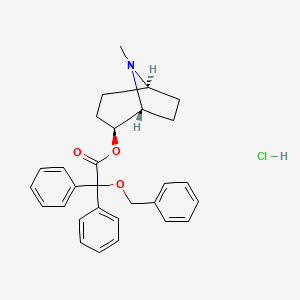
N-(6-Benzoyl-1H-benzimidazol-2-yl)carbamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Benzoyl-1H-benzimidazol-2-yl)carbamic acid is a chemical compound with the molecular formula C15H11N3O3 and a molecular weight of 281.27 g/mol It is characterized by its benzimidazole core structure, which is a common motif in many biologically active compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Benzoyl-1H-benzimidazol-2-yl)carbamic acid typically involves the reaction of 2-aminobenzimidazole with benzoyl chloride under basic conditions to form the benzoyl derivative. This intermediate is then reacted with phosgene or a similar carbonylating agent to introduce the carbamic acid functionality . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-Benzoyl-1H-benzimidazol-2-yl)carbamic acid undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-(6-Benzoyl-1H-benzimidazol-2-yl)carbamic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s benzimidazole core is known for its biological activity, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(6-Benzoyl-1H-benzimidazol-2-yl)carbamic acid involves its interaction with cellular targets, particularly microtubules. The compound binds to the colchicine binding site on tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in rapidly dividing cells, making it effective against cancer cells . Additionally, the compound may interfere with other cellular pathways, contributing to its broad-spectrum biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mebendazole: A benzimidazole carbamate used as an anthelmintic agent.
Albendazole: Another benzimidazole derivative with similar anthelmintic properties.
Fenbendazole: A benzimidazole compound used in veterinary medicine.
Uniqueness
N-(6-Benzoyl-1H-benzimidazol-2-yl)carbamic acid is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Unlike other benzimidazole derivatives, this compound has shown potential in targeting microtubules and disrupting cellular processes, making it a promising candidate for further research and development .
Eigenschaften
CAS-Nummer |
93673-84-8 |
|---|---|
Molekularformel |
C15H11N3O3 |
Molekulargewicht |
281.27 g/mol |
IUPAC-Name |
(6-benzoyl-1H-benzimidazol-2-yl)carbamic acid |
InChI |
InChI=1S/C15H11N3O3/c19-13(9-4-2-1-3-5-9)10-6-7-11-12(8-10)17-14(16-11)18-15(20)21/h1-8H,(H,20,21)(H2,16,17,18) |
InChI-Schlüssel |
PVQOAKGNTMVHHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)NC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[(1R,5S)-6,6-dimethyl-3-bicyclo[3.1.0]hexanyl]methoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12731605.png)


